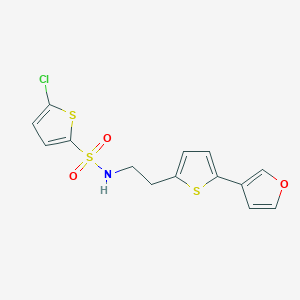

5-chloro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S3/c15-13-3-4-14(21-13)22(17,18)16-7-5-11-1-2-12(20-11)10-6-8-19-9-10/h1-4,6,8-9,16H,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUWWYSZNWEZSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=CC=C(S2)CCNS(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that thiophene and its substituted derivatives, which this compound is a part of, have a wide range of therapeutic properties. They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.

Mode of Action

Thiophene easily reacts with electrophiles, which suggests that this compound may interact with its targets through electrophilic substitution reactions.

Biochemical Pathways

Thiophene nucleus containing compounds show various activities. For example, some act as anti-inflammatory agents, others work as serotonin antagonists and are used in the treatment of Alzheimer’s disease. This suggests that this compound may affect multiple biochemical pathways related to these functions.

Pharmacokinetics

It is known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water. This could potentially impact the compound’s bioavailability and distribution within the body.

Result of Action

Given the wide range of therapeutic properties of thiophene and its substituted derivatives, it can be inferred that this compound may have diverse molecular and cellular effects depending on its specific targets and mode of action.

Action Environment

The suzuki–miyaura coupling reaction, which is widely used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions. This suggests that the compound may be stable under a variety of environmental conditions.

Biological Activity

5-chloro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₄H₁₂ClNO₃S₃

- Molecular Weight : 373.9 g/mol

- CAS Number : 2034255-68-8

Antimicrobial Activity

Recent studies have demonstrated that 5-chloro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide exhibits significant antimicrobial properties against various pathogens.

Minimum Inhibitory Concentration (MIC)

The compound has shown the following MIC values against selected bacteria:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Klebsiella pneumoniae | 15.6 |

These values indicate a promising antibacterial spectrum, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus species .

The mechanism of action involves the inhibition of protein synthesis, which subsequently affects nucleic acid and peptidoglycan production. This bactericidal action is critical for its effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Antibiofilm Activity

In addition to its antimicrobial properties, this compound exhibits significant antibiofilm activity. The minimum biofilm inhibitory concentration (MBIC) values are as follows:

| Pathogen | MBIC (µg/mL) |

|---|---|

| MRSA | 62.216–124.432 |

| Staphylococcus epidermidis | 31.108–62.216 |

These values suggest that the compound effectively disrupts biofilm formation, which is crucial for treating chronic infections .

Case Studies and Research Findings

- Synergistic Effects : In vitro studies have indicated that 5-chloro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-sulfonamide can enhance the efficacy of existing antibiotics like ciprofloxacin and ketoconazole, reducing their MICs significantly .

- Toxicity Profile : Hemolytic activity studies revealed low toxicity levels, with % lysis ranging from 3.23 to 15.22%, indicating a favorable safety profile for further development .

- Inhibition of Quorum Sensing : The compound was also evaluated for its ability to inhibit quorum sensing in bacterial populations, which is vital for biofilm formation and virulence .

Comparison with Similar Compounds

5-Chloro-N-[2-(Furan-3-yl)Ethyl]Thiophene-2-Sulfonamide (CAS 1428355-09-2)

- Molecular Formula: C₁₀H₁₀ClNO₃S₂

- Key Differences : Lacks the thiophene moiety in the ethyl chain, simplifying the heterocyclic system.

- Synthesis : Likely synthesized via coupling of 5-chlorothiophene-2-sulfonyl chloride with 2-(furan-3-yl)ethylamine, analogous to methods in Scheme 6 of .

5-Chloro-N-(2-(3-Cyclopropyl-5-Oxo-4-Phenyl-4,5-Dihydro-1H-1,2,4-Triazol-1-yl)Ethyl)Thiophene-2-Sulfonamide (CAS 1396815-11-4)

- Molecular Formula : C₁₇H₁₇ClN₄O₃S₂

- Key Differences : Incorporates a triazolone ring and cyclopropyl group, introducing hydrogen-bonding and steric complexity.

- Activity : Triazolone derivatives are often explored for antimicrobial or kinase inhibitory activity, suggesting a divergent pharmacological profile compared to the furan-thiophene hybrid .

5-Ethyl-N-(2-(2-(3-Fluorophenyl)Thiazolo[3,2-b][1,2,4]Triazol-6-yl)Ethyl)Thiophene-2-Sulfonamide (CAS 946306-63-4)

- Molecular Formula : C₁₈H₁₇FN₄O₂S₃

- Key Differences : Features a fluorophenyl-thiazolo-triazol system, enhancing lipophilicity and metabolic stability.

- Properties : The fluorine atom increases membrane permeability, while the thiazolo-triazol core may improve binding to ATP-binding pockets in enzymes .

Physicochemical and Pharmacological Comparisons

*Estimated based on structural similarity to CAS 1428355-09-2.

Key Observations:

Biological Activity : Thiophene sulfonamides with extended heterocycles (e.g., triazolone in CAS 1396815-11-4) often exhibit enhanced binding to proteins due to increased hydrogen-bonding capacity, whereas furan-containing analogs may prioritize metabolic stability .

Synthetic Complexity : The target compound’s synthesis likely requires multi-step cross-coupling (e.g., Suzuki-Miyaura for thiophene-furan linkage), contrasting with simpler amidation routes for CAS 1428355-09-2 .

Q & A

Q. What crystallographic techniques resolve polymorphism in sulfonamide derivatives?

- Methodological Answer : SC-XRD paired with PXRD:

- Space group determination : Monoclinic (P2/c) vs. orthorhombic systems.

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Cl···π contacts) .

Data Contradiction Analysis

- Synthetic Yield Variability : reports 87% yield using Pd-PEPPSI-SIPr, while other methods may show lower yields due to impurities (e.g., unreacted trichloroethylene). Mitigation includes optimizing reaction time (24–48 h) and catalyst batch .

- Spectral Assignments : Discrepancies between experimental and computed NMR shifts (e.g., δ 7.05 ppm vs. 7.10 ppm) often reflect solvent polarity or crystal packing effects, resolved via hybrid experimental-computational workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.